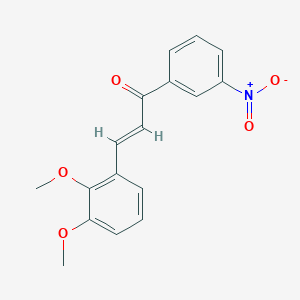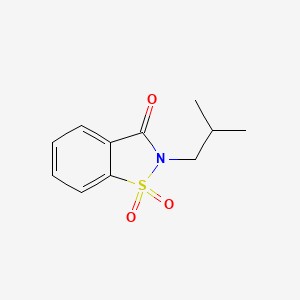
(2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15NO5 and its molecular weight is 313.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one is 313.09502258 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
MLS000684566, also known as Ramucirumab , is a human monoclonal antibody (IgG1) that targets the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 is a type II trans-membrane tyrosine kinase receptor expressed on endothelial cells .
Mode of Action
Ramucirumab binds to VEGFR2, preventing the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D) . This prevents VEGF-stimulated receptor phosphorylation and downstream ligand-induced proliferation, permeability, and migration of human endothelial cells . VEGFR stimulation also mediates downstream signaling required for angiogenesis and is postulated to be heavily involved in cancer progression .
Biochemical Pathways
The binding of Ramucirumab to VEGFR2 blocks all VEGF ligands from binding to it . This inhibits the VEGF-stimulated receptor phosphorylation and downstream signaling required for angiogenesis . Angiogenesis is a critical process in cancer progression as it promotes the growth of blood vessels that supply nutrients to cancer cells .
Result of Action
The result of Ramucirumab’s action is the inhibition of angiogenesis, which is the formation of new blood vessels . By blocking the VEGF ligands from binding to VEGFR2, it prevents the proliferation, permeability, and migration of human endothelial cells . This can lead to a decrease in the blood supply to solid tumors, potentially inhibiting their growth .
Action Environment
It’s worth noting that many drugs’ effectiveness can be influenced by a variety of environmental factors such as temperature, humidity, and ph
Propiedades
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-16-8-4-5-12(17(16)23-2)9-10-15(19)13-6-3-7-14(11-13)18(20)21/h3-11H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFMVUZUVRTZJF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B3906336.png)
![4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline](/img/structure/B3906338.png)
![methyl 4-[5-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B3906352.png)
![(E)-N-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDROXYLAMINE](/img/structure/B3906358.png)

![[(Z)-[amino(phenyl)methylidene]amino] 3-methoxybenzoate](/img/structure/B3906371.png)
![2-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}pyridine](/img/structure/B3906377.png)
![(2-chloro-4-{[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B3906385.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3906395.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906406.png)
![(1Z)-N'-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B3906428.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-3-methylphenyl}-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B3906434.png)
![N-(2-ethylphenyl)-3-[(isopropoxyacetyl)amino]benzamide](/img/structure/B3906442.png)
